![molecular formula C10H13ClN2Si B14319465 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine CAS No. 111079-23-3](/img/structure/B14319465.png)
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound with the molecular formula C10H13ClN2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trimethylsilyl group and the ethynyl linkage in its structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with trimethylsilylacetylene under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The trimethylsilyl group can be removed to form a terminal alkyne, which can then participate in coupling reactions like the Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Aprotic solvents like DMF and dichloromethane.
Major Products Formed
Substituted Pyrimidines: Products formed by substitution of the chlorine atom.
Coupled Products: Products formed by coupling reactions involving the terminal alkyne.
科学的研究の応用
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be removed to generate a terminal alkyne, which can then undergo further reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives .
類似化合物との比較
Similar Compounds
- 4-Chloro-5-ethynylpyrimidine
- 6-Methyl-5-ethynylpyrimidine
- 4-Chloro-6-methylpyrimidine
Uniqueness
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine is unique due to the presence of both the trimethylsilyl group and the ethynyl linkage. This combination provides it with distinct reactivity and makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
111079-23-3 |
|---|---|
分子式 |
C10H13ClN2Si |
分子量 |
224.76 g/mol |
IUPAC名 |
2-(4-chloro-6-methylpyrimidin-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H13ClN2Si/c1-8-9(5-6-14(2,3)4)10(11)13-7-12-8/h7H,1-4H3 |
InChIキー |
BUJZPCOBAYTLEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=N1)Cl)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


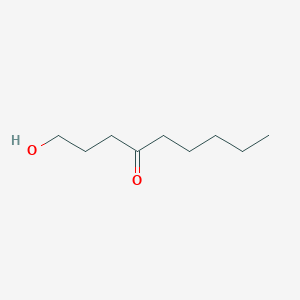
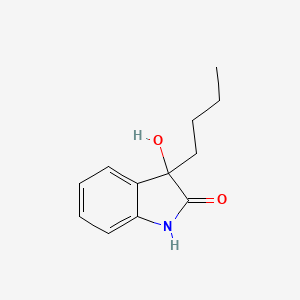

![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
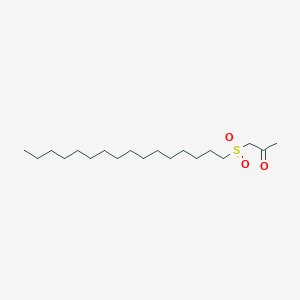
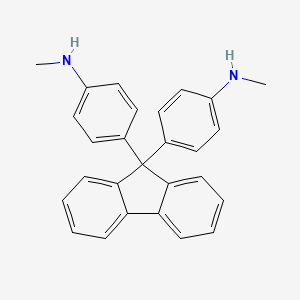
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
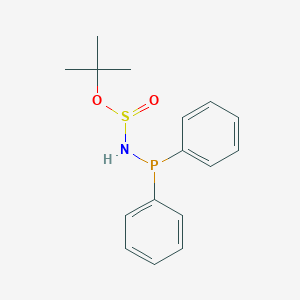
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
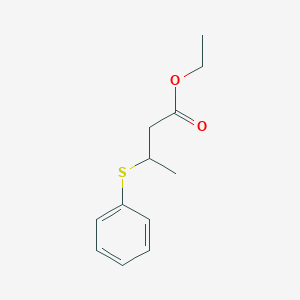
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
